molecular formula C10H12N2O3 B6277232 5-amino-2-propionamidobenzoic acid CAS No. 1488889-41-3

5-amino-2-propionamidobenzoic acid

Cat. No.: B6277232
CAS No.: 1488889-41-3
M. Wt: 208.2
InChI Key:
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Description

5-Amino-2-propionamidobenzoic acid is an organic compound with the molecular formula C10H12N2O3 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 5-position and a propionamide group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-propionamidobenzoic acid typically involves the following steps:

    Nitration: The starting material, 2-propionamidobenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of quinonoid structures.

    Reduction: The compound can be further reduced to form various derivatives, depending on the reducing conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinonoid derivatives.

    Reduction: Various reduced forms of the compound.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

5-Amino-2-propionamidobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-2-propionamidobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

    2-Propionamidobenzoic acid: Lacks the amino group at the 5-position, resulting in different chemical reactivity and biological activity.

    5-Amino-2-nitrobenzoic acid: Contains a nitro group instead of a propionamide group, leading to distinct chemical properties and applications.

Uniqueness: 5-Amino-2-propionamidobenzoic acid is unique due to the presence of both an amino group and a propionamide group on the benzene ring

Properties

CAS No.

1488889-41-3

Molecular Formula

C10H12N2O3

Molecular Weight

208.2

Purity

95

Origin of Product

United States

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